Sodium bicarbonate

Descripción general

Descripción

Sodium bicarbonate (NaHCO₃), commonly known as baking soda, is a weakly alkaline salt with diverse applications in medicine, food science, construction, and environmental management. Its buffering capacity, solubility (9 g/100 mL at 20°C), and thermal decomposition properties (starts at 50°C, fully decomposes at 270°C into Na₂CO₃, CO₂, and H₂O) make it uniquely versatile .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium bicarbonate is primarily prepared through the Solvay process, which involves the reaction of sodium chloride, ammonia, carbon dioxide, and water. The reaction produces this compound crystals, which are then harvested, washed, and dried . The overall reaction can be represented as: [ \text{NaCl} + \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{NaHCO}_3 + \text{NH}_4\text{Cl} ]

Industrial Production Methods: In industrial settings, this compound is produced by passing carbon dioxide through a concentrated solution of sodium carbonate. The reaction is as follows: [ \text{Na}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow 2 \text{NaHCO}_3 ] The this compound precipitates out of the solution and is then filtered, washed, and dried .

Types of Reactions:

Decomposition: this compound decomposes upon heating to form sodium carbonate, carbon dioxide, and water: [ 2 \text{NaHCO}_3 \rightarrow \text{Na}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Acid-Base Reactions: It reacts with acids to produce carbon dioxide, water, and a salt. For example, with hydrochloric acid: [ \text{NaHCO}_3 + \text{HCl} \rightarrow \text{NaCl} + \text{CO}_2 + \text{H}_2\text{O} ]

Neutralization: this compound neutralizes acids, making it useful in treating acid spills and in antacid formulations .

Common Reagents and Conditions:

Acids: Hydrochloric acid, acetic acid.

Conditions: Room temperature for acid-base reactions; elevated temperatures for decomposition.

Major Products:

- Carbon dioxide (CO₂)

- Water (H₂O)

- Sodium chloride (NaCl)

- Sodium carbonate (Na₂CO₃)

Aplicaciones Científicas De Investigación

Medical Applications

Sodium bicarbonate has several important medical uses, particularly in treating acidosis and as an antacid.

Key Medical Uses:

- Antacid: this compound neutralizes stomach acid, providing relief from heartburn and indigestion. The reaction produces sodium chloride, water, and carbon dioxide:

- Acidosis Treatment: It is administered intravenously to patients with metabolic acidosis or respiratory acidosis to help raise blood pH levels.

- Gastrointestinal Lavage: Mixed with polyethylene glycol, it serves as an effective preparation for gastrointestinal surgeries .

Case Study: Effect on Exercise Performance

A study examined the effects of this compound supplementation on athletic performance. Results indicated that while blood pH and bicarbonate levels increased significantly before exercise, improvements in performance metrics were inconsistent across trials .

Industrial Applications

This compound is widely used in various industrial processes due to its buffering capabilities and cost-effectiveness.

Key Industrial Uses:

- Flue Gas Treatment: It acts as a dry sorbent to remove sulfur dioxide from emissions in power plants, contributing to environmental protection .

- Wastewater Treatment: this compound neutralizes acidic effluents and regulates pH levels in wastewater systems .

- Fire Suppression: It is a key ingredient in dry chemical fire extinguishers, where it releases carbon dioxide upon decomposition to smother flames .

Data Table: Industrial Applications of this compound

| Application | Description | Benefits |

|---|---|---|

| Flue Gas Treatment | Removes sulfur dioxide from emissions | Reduces environmental pollution |

| Wastewater Treatment | Neutralizes acidic waste streams | Maintains regulatory compliance |

| Fire Suppression | Used in fire extinguishers | Effective at smothering fires |

| Chemical Manufacturing | Serves as a buffering agent in various chemical processes | Enhances process efficiency |

| Textile Industry | Aids in dyeing and paper pulping processes | Improves product quality |

Agricultural Applications

In agriculture, this compound serves multiple functions that enhance crop production and livestock health.

Key Agricultural Uses:

- Animal Feed Additive: It helps maintain proper pH balance in ruminants, improving digestion and nutrient absorption .

- Fertilizer Component: this compound can be used to regulate soil pH, promoting better plant growth.

Case Study: Impact on Livestock Health

Research indicates that including this compound in dairy cow feed can enhance milk production by improving digestive efficiency. This practice is becoming increasingly common among farmers aiming for higher yield without compromising animal health .

Food Industry Applications

This compound is extensively used in the food industry as a leavening agent and preservative.

Key Food Industry Uses:

Mecanismo De Acción

Sodium bicarbonate exerts its effects primarily through its ability to neutralize acids. When dissolved in water, it dissociates into sodium and bicarbonate ions. The bicarbonate ions react with hydrogen ions to form carbon dioxide and water, thereby increasing the pH of the solution. This mechanism is utilized in its antacid properties and in treating metabolic acidosis .

Sodium Carbonate (Na₂CO₃):

- Chemical Formula: Na₂CO₃

- Properties: Stronger alkali compared to this compound. Used in glass manufacturing, soap production, and as a water softener.

- Reactions: Similar to this compound but produces sodium carbonate as a product in reactions with acids .

Ammonium Bicarbonate (NH₄HCO₃):

- Chemical Formula: NH₄HCO₃

- Properties: Decomposes easily to form ammonia, carbon dioxide, and water. Used as a leavening agent and in fire extinguishers.

- Reactions: Similar acid-base reactions but releases ammonia gas .

Potassium Bicarbonate (KHCO₃):

- Chemical Formula: KHCO₃

- Properties: Used as a fire suppressant and in agriculture to neutralize acidic soils.

- Reactions: Similar to this compound but produces potassium salts .

This compound is unique due to its mild alkalinity, making it suitable for a wide range of applications without the harshness of stronger bases like sodium carbonate.

Actividad Biológica

Sodium bicarbonate (NaHCO₃) is a widely used compound with significant biological activity, impacting various physiological processes and therapeutic applications. This article explores its biological effects, mechanisms of action, and clinical implications based on diverse research findings.

This compound functions primarily as a buffer in the body, maintaining acid-base homeostasis. Its biological activities can be categorized into several key areas:

- Antimicrobial Properties : this compound has been shown to alter bacterial susceptibility to antibiotics. It selectively dissipates the pH gradient across bacterial membranes, enhancing the efficacy of various antibiotics. This mechanism suggests that bicarbonate could serve as an antibiotic adjuvant, potentially leading to the development of new antibacterial therapies .

- Muscular Endurance : Research indicates that this compound supplementation can improve muscular endurance, particularly in high-intensity exercise. A systematic review demonstrated significant ergogenic effects for both small and large muscle groups, although it did not enhance muscular strength . The performance-enhancing effects are attributed to bicarbonate's role in buffering lactic acid during anaerobic metabolism.

- Acid-Base Balance in Critical Care : this compound is commonly used in clinical settings to correct metabolic acidosis, particularly in critically ill patients. A study showed that its administration improved acid-base status and was associated with a reduction in mortality rates among patients with acute kidney injury (AKI) . However, the effectiveness remains controversial, and further research is needed to establish its routine use.

- Oxidative Stress Reduction : Infusion of this compound has been found to suppress hydrogen peroxide accumulation during hypoxia-reoxygenation events in animal studies. This suggests that it may mitigate oxidative stress-related cellular damage .

Clinical Applications

This compound is utilized across various medical fields due to its diverse biological activities:

- Cardiovascular Health : Some studies suggest that this compound consumption may reduce the risk of cardiac diseases and improve outcomes in patients undergoing cardiopulmonary resuscitation (CPR) .

- Gastrointestinal Effects : It has been reported that this compound can alleviate symptoms associated with gastrointestinal cancers, such as chemotherapy-induced nausea and diarrhea .

- Pulmonary Function : In patients with chronic obstructive pulmonary disease (COPD), this compound has shown potential benefits by improving respiratory function during exacerbations .

Table 1: Summary of Key Studies on this compound

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for verifying the presence and purity of sodium bicarbonate in laboratory materials?

this compound can be identified and quantified using thermal decomposition analysis (monitoring CO₂ release via mass spectrometry or gravimetry) and acid-base titration with standardized HCl . For purity verification, comply with pharmacopeial standards (e.g., USP, Ph. Eur.) by assessing parameters like loss on drying, chloride content, and heavy metal limits via atomic absorption spectroscopy .

Q. What are the standard methods for synthesizing this compound in lab-scale reactors, and how do process variables affect crystal size?

A batch bubble column reactor using a 20% sodium carbonate solution and CO₂ gas is a common lab-scale method. Key variables include CO₂ concentration (20–100%), temperature (30–70°C), and reaction time (0.5–2.5 h). Crystal size (>300 µm) is maximized at higher temperatures (70°C) and longer durations (2.5 h), while yield depends primarily on reaction time. Response Surface Methodology (RSM) with Central Composite Design (CCD) optimizes these parameters .

Advanced Research Questions

Q. How can contradictions in clinical trial data on this compound’s efficacy in preventing contrast-induced nephropathy (CIN) be resolved methodologically?

Discrepancies between studies showing reduced CIN incidence with this compound and those finding no benefit arise from differences in patient risk stratification, hydration protocols (bolus vs. sustained infusion), and endpoint definitions (e.g., serum creatinine thresholds). Future trials should standardize inclusion criteria (e.g., baseline renal function), use biomarkers like cystatin C, and employ blinded outcome assessment .

Q. What advanced statistical approaches are used to optimize this compound’s role in bioprocesses, such as hyaluronic acid (HA) production?

Fractional factorial designs and RSM evaluate interactions between variables (e.g., this compound concentration, carbon sources). For HA production, ANOVA and coefficient of determination (R² >0.95) validate models, identifying KH₂PO₄ and this compound as critical factors. Sensitivity analysis ranks parameter effects, enabling targeted process adjustments .

Q. How do sodium-coupled bicarbonate transporters (NCBTs) influence cellular pH regulation, and what experimental techniques elucidate their molecular mechanisms?

NCBTs (e.g., NBCe1, NBCn1) mediate electrogenic or electroneutral Na⁺-HCO₃⁻ cotransport. Electrophysiological patch-clamp studies and fluorescent pH indicators (e.g., BCECF) quantify transport kinetics. Alternative splicing generates isoforms with distinct regulatory properties, assessed via qPCR and Western blotting. Knockout mouse models reveal physiological roles in renal and neuronal function .

Q. What thermodynamic and kinetic considerations govern this compound’s decomposition in high-temperature applications?

Thermal decomposition (2NaHCO₃ → Na₂CO₃ + CO₂ + H₂O) is endothermic (ΔH >0), with kinetics following zero-order reactions at 70–100°C. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine activation energy (Eₐ) and rate constants. Residual Na₂CO₃ impacts applications like fire extinguishers, requiring purity controls via X-ray diffraction .

Q. How should researchers design experiments to assess this compound’s ergogenic effects in high-intensity exercise?

Double-blind, crossover trials administer 0.3 g/kg NaHCO₃ 1–3 hours pre-exercise. Primary outcomes include time-to-exhaustion, blood lactate, and pH levels. Confounding variables (diet, hydration) are controlled via standardized protocols. Statistical power analysis ensures adequate sample size to detect performance differences (e.g., ≥3% improvement in obstacle course times) .

Q. Methodological Considerations for Data Interpretation

- Handling pH-Dependent Solubility: this compound’s solubility increases from 6.5% (0°C) to 14.7% (60°C). In aqueous systems, use ion-selective electrodes to monitor HCO₃⁻ dynamics and avoid supersaturation artifacts .

- Contradictory Clinical Outcomes: Meta-analyses should stratify results by patient subgroups (e.g., diabetic vs. non-diabetic) and adjust for confounders (contrast agent type, hydration volume) .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Chemical and Physical Properties

| Property | Sodium Bicarbonate (NaHCO₃) | Sodium Carbonate (Na₂CO₃) | Potassium Bicarbonate (KHCO₃) | Sodium Chloride (NaCl) |

|---|---|---|---|---|

| Formula | NaHCO₃ | Na₂CO₃ | KHCO₃ | NaCl |

| pH (1% solution) | 8.3 | 11.5 | 8.2 | 7.0 |

| Solubility (20°C) | 9 g/100 mL | 21.6 g/100 mL | 33.7 g/100 mL | 36 g/100 mL |

| Decomposition | 50–270°C (→ Na₂CO₃ + CO₂ + H₂O) | Stable up to 851°C | 100–200°C (→ K₂CO₃ + CO₂ + H₂O) | Stable |

| Key Applications | Baking, acidosis treatment | Glass manufacturing, cleaning | Food preservation, fire retardants | Electrolyte replacement |

| Toxicity (LD50, oral rat) | 4,220 mg/kg | 4,100 mg/kg | 2,000 mg/kg | 3,000 mg/kg |

Key Differences :

- Alkalinity : Sodium carbonate (Na₂CO₃) is a strong alkali (pH 11.5), whereas this compound (NaHCO₃) is mildly alkaline (pH 8.3) .

- Thermal Stability : NaHCO₃ decomposes at moderate temperatures, making it suitable for baking, while Na₂CO₃ remains stable under high heat, ideal for industrial processes .

Functional Comparisons

Construction Materials

In cement hydration, NaHCO₃ accelerates initial setting time and enhances 1-day compressive strength (3% NaHCO₃ yields 24.5 MPa) compared to Na₂CO₃ (1% yields 22.1 MPa). However, both reduce long-term strength (>28 days) due to Na⁺ interference with C-S-H gel adhesion .

Food Science

- Meat Processing : Ultrasound-assisted NaHCO₃ improves water-holding capacity and texture in reduced-salt pork batters by increasing immobile water content .

- Ground Beef : NaHCO₃ and KHCO₃ enhance expressible moisture and sensory properties when combined with starches, though KHCO₃ has higher solubility .

Propiedades

IUPAC Name |

sodium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Na/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIMBOGNXHQVGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

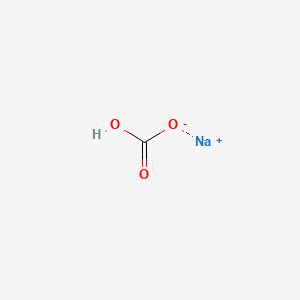

C(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaHCO3, CHNaO3 | |

| Record name | SODIUM BICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM BICARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium bicarbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_bicarbonate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Sodium hydrogen carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_hydrogen_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7542-12-3 (unspecified hydrochloride salt) | |

| Record name | Sodium bicarbonate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021269 | |

| Record name | Sodium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium bicarbonate appears as odorless white crystalline powder or lumps. Slightly alkaline (bitter) taste. pH (of freshly prepared 0.1 molar aqueous solution): 8.3 at 77 °F. pH (of saturated solution): 8-9. Non-toxic., Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Colourless or white crystalline masses or crystalline powder, Odorless, white crystals; [CAMEO], WHITE SOLID IN VARIOUS FORMS. | |

| Record name | SODIUM BICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium bicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM BICARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 in 10 % at 77 °F (NTP, 1992), Soluble in water. Insoluble in ethanol, In water, 10.3 g/100 g water at 25 °C, Soluble in 10 parts water at 25 °C; 12 parts water at about 18 °C, Solubility in water = 6.4, 7.6, 8.7, 10.0, 11.3, 12.7, 14.2, 16.5, and 19.1 g/100g solution at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °C, respectively; Solubility in water = 6.9, 8.2, 9.6, 11.1, 12.7, 14.5, 16.5, 19.7, and 23.6 g/100g H2O at 0, 10, 20, 30, 40, 50, 60, 80, and 100 °C, respectively. Solubility is lower in the presence of sodium carbonate, Insoluble in ethanol, Solubility in water, g/100ml at 20 °C: 8.7 | |

| Record name | SODIUM BICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM HYDROGEN CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium bicarbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BICARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.159 (NTP, 1992) - Denser than water; will sink, 2.20 g/cu cm, 2.1 g/cm³ | |

| Record name | SODIUM BICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium bicarbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BICARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Free-flowing food grade contains 0.6% tricalcium phosphate., For the food grade: Na2CO3, 0.2%; NaCl, 0.004%; H2O, 0.05%; insolubles, 0.003% | |

| Record name | Sodium bicarbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, monoclinic prisms, White crystalline powder or granules, White powder or crystalline lumps | |

CAS No. |

144-55-8 | |

| Record name | SODIUM BICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium bicarbonate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium bicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogencarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MDF5V39QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium bicarbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM BICARBONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1044 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes at 228 °F (NTP, 1992), Decomposes around 50 °C, 228 °F (decomposes), Approximately 50 °C | |

| Record name | SODIUM BICARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21013 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium bicarbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01390 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sodium bicarbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sodium bicarbonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/697 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.